molecular formula C15H18ClNaO4 B607383 (R)-(+)-Etomoxir sodium salt CAS No. 828934-41-4

(R)-(+)-Etomoxir sodium salt

Cat. No. B607383
M. Wt: 320.7448
InChI Key: RPACBEVZENYWOL-XFULWGLBSA-M
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Description

“®-(+)-Etomoxir sodium salt” belongs to the oxirane carboxylic acid group of compounds and mediates metabolic channeling of fatty acid precursors . It favors oxidative stress in T cells and prevents T cell differentiation . It inhibits fatty acid oxidation and promotes hunger and food intake . It is an inhibitor of carnitine palmitoyltransferase I (CPT1); inhibits β-oxidation in mitochondria . It has been shown to inhibit cardiolipin biosynthesis from exogenous fatty acid in H9c2 cells .


Molecular Structure Analysis

The molecular weight of “®-(+)-Etomoxir sodium salt” is 320.74 g/mol . Its chemical formula is C15H18ClNaO4 . The SMILES string representation is [Na+].[O-]C(=O)[C@@]1(CCCCCCOC2=CC=C(Cl)C=C2)CO1 .


Physical And Chemical Properties Analysis

“®-(+)-Etomoxir sodium salt” is a white powder that is freely soluble in water .

Scientific Research Applications

  • Diagnostic and Molecular Imaging : Etomoxir has been used in radiochemical synthesis for diagnostic metabolic studies and molecular imaging. It is particularly significant in labeling with radioiodine, which could be crucial in molecular imaging (Abbas, Yunus, & Feinendegen, 2011).

  • Metabolic Studies in Hepatocytes : The compound has been studied for its impact on beta-oxidation and esterification of palmitate in human, rat, and guinea pig hepatocytes. Its inhibitory action on carnitine palmitoyltransferase I varies among these species, affecting the partitioning between beta-oxidation and esterification (Agius, Peak, & Sherratt, 1991).

  • Effects on Glucose Metabolism : Etomoxir's impact on glucose kinetics has been investigated, particularly in the context of its potential as an antiketonaemic and antidiabetic drug. Studies have explored how it influences glucose turnover and recycling in rats, revealing complex effects on glucose metabolism (Kruszynska & Sherratt, 1987).

  • Oxidative Stress and Cellular Metabolism : Research has shown that Etomoxir can induce severe oxidative stress at commonly used concentrations, particularly in studies involving T cells. This highlights the need for caution in its use due to potential non-specific effects on oxidative metabolism and cellular redox (O’Connor et al., 2018).

  • Binding Studies with Human Serum Albumin : Etomoxir's binding properties to human serum albumin have been studied, revealing the presence of two independent and nonequivalent classes of binding sites on the albumin molecule. This research is vital for understanding how etomoxir interacts with proteins in the human body (Vestemar, Medic-Saric, & Rendic, 1994).

  • Congestive Heart Failure Treatment : Etomoxir has been evaluated as a treatment for congestive heart failure. It acts by inhibiting mitochondrial CPT1 and switching energy metabolism from fatty acids to glucose oxidation. Although it showed potential benefits, the study had to be stopped due to high liver transaminase levels in patients (Holubarsch et al., 2007).

  • Effects on Adipose Differentiation-Related Protein : A study on rats treated with etomoxir showed induction of the adipose differentiation-related protein in the liver, suggesting a potential relationship between drug-induced expression of this protein and lipid accumulation (Steiner et al., 1996).

  • Therapeutic Potential in Prostate Cancer : Research indicates that etomoxir, as an inhibitor of the carnitine palmitoyltransferase (CPT1) enzyme, could be a therapeutic target for prostate cancer. It affects lipid metabolism and has been shown to decrease tumor growth in prostate cancer models (Schlaepfer et al., 2014).

Future Directions

While the future directions specific to “®-(+)-Etomoxir sodium salt” are not detailed in the search results, research on similar sodium salts suggests potential applications in energy storage technologies . Additionally, research on sodium toxicity suggests that future research should investigate low-salt interventions with levels of sodium intake associated with ancestral hunter-gatherer tribes .

properties

IUPAC Name

sodium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO4.Na/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPACBEVZENYWOL-XFULWGLBSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720952
Record name Sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-Etomoxir sodium salt

CAS RN

828934-41-4
Record name Etomoxir free acid sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0828934414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-[6-(4-Chlorophenoxy)hexyl]-oxirane-2-carboxylic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOMOXIR FREE ACID SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6MN4UHR8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
R Scott, BT Golding - Arkivoc, 2004 - arkat-usa.org
A generally applicable synthesis has been developed for 2-substituted oxirane-2-carboxylic esters, which have attracted interest as inhibitors of carnitine palmitoyltransferase-1 (CPT-1) …
Number of citations: 2 www.arkat-usa.org
SD Vickers, DC Saporito, R Leonardi - JoVE (Journal of Visualized …, 2021 - jove.com
Fatty acid β-oxidation is a key metabolic pathway to meet the energy demands of the liver and provide substrates and cofactors for additional processes, such as ketogenesis and …
Number of citations: 4 www.jove.com
C Duman, B Di Marco, E Nevedomskaya, B Ulug… - Cell Death & …, 2023 - nature.com
The diffuse nature of Glioblastoma (GBM) tumors poses a challenge to current therapeutic options. We have previously shown that Acyl-CoA Binding Protein (ACBP, also known as DBI) …
Number of citations: 1 www.nature.com
S Violante, N Achetib, CWT van Roermund… - The FASEB …, 2019 - ncbi.nlm.nih.gov
Peroxisomes are essential organelles for the specialized oxidation of a wide variety of fatty acids, but they are also able to degrade fatty acids that are typically handled by mitochondria. …
Number of citations: 92 www.ncbi.nlm.nih.gov
Y Tan, K Lin, Y Zhao, Q Wu, D Chen, J Wang… - Theranostics, 2018 - ncbi.nlm.nih.gov
Omental metastasis occurs frequently in gastric cancer (GC) and is considered one of the major causes of gastric cancer-related mortality. Recent research indicated that omental …
Number of citations: 69 www.ncbi.nlm.nih.gov
N Martinez-Peinado, C Martori, N Cortes-Serra… - International journal of …, 2021 - mdpi.com
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi and affects over 6 million people worldwide. Development of new drugs to treat this disease remains a priority …
Number of citations: 12 www.mdpi.com
C Duman, K Yaqubi, A Hoffmann, AA Acikgöz… - Cell Metabolism, 2019 - cell.com
Glioblastoma multiforme (GBM) undergoes metabolic reprogramming to meet the high ATP and anabolic demands of the tumor cells. However, the role of fatty acid oxidation (FAO) and …
Number of citations: 126 www.cell.com
FPM RUVALCABA - 2020 - ru.dgb.unam.mx
DR is a major neurodegenerative, microvascular, and inflammatory complication of Diabetes Mellitus (DM) and the leading cause of visual impairment in working age population. …
Number of citations: 0 ru.dgb.unam.mx
Z Lu, X Jia, Y Chen, X Han, F Chen, S Tian… - Antimicrobial Agents …, 2018 - Am Soc Microbiol
Through some specific amino acid residues, cofilin, a ubiquitous actin depolymerization factor, can significantly affect mitochondrial function related to drug resistance and apoptosis in …
Number of citations: 9 journals.asm.org
K Vilks, M Videja, M Makrecka-Kuka… - International Journal of …, 2021 - mdpi.com
The accumulation of lipid intermediates may interfere with energy metabolism pathways and regulate cellular energy supplies. As increased levels of long-chain acylcarnitines have …
Number of citations: 9 www.mdpi.com

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